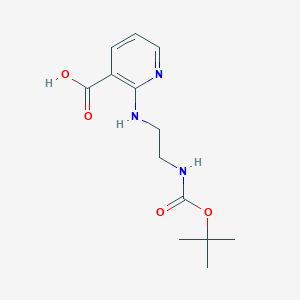

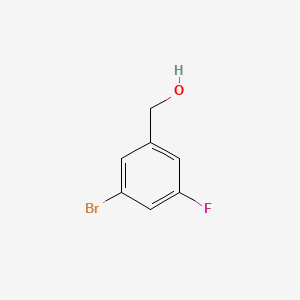

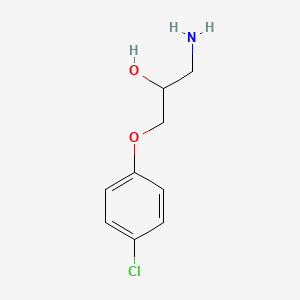

![molecular formula C8H6BrF3N2S B1333237 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338982-24-4](/img/structure/B1333237.png)

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Overview

Description

“5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a chemical compound with the CAS Number: 1129412-06-1 . It has a molecular weight of 229 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

Pyrazoles, including “this compound”, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Synthesis and Antimicrobial Activities

- Thieno[2,3-c]pyrazole derivatives have been synthesized for antimicrobial evaluation, showcasing moderate to high antimicrobial activity against various microorganisms (Aly, 2016).

Versatile Precursors in Organic Synthesis

- 5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, related to the target compound, are explored as versatile precursors for synthesizing various pyrazoles, demonstrating a wide range of applications in organic synthesis (Martins et al., 2013).

Synthesis of Novel Heterocyclic Compounds

- Novel heterocyclic compounds based on thieno[2,3-c]pyrazole derivatives are synthesized, indicating the potential for creating diverse chemical structures for various applications (Haider et al., 2005).

Biological Activities

- Research into the biological activities of thieno[2,3-c]pyrazole derivatives has highlighted the versatility of these compounds in pharmacological applications (Sophy & Abdel Reheim, 2020).

Synthesis of Thienopyrazole Moiety

- The synthesis of new unsymmetrical 2,5‐Disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing Thieno[2,3‐c]pyrazolo Moiety highlights the chemical diversity achievable with these compounds (Patil et al., 2014).

Green Synthesis of Anticancer Agents

- An effective green one-pot synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing the chromone ring was achieved, showcasing potential as anticancer agents (Ali et al., 2021).

Heterocyclic Compounds with Antibacterial and Antifungal Activities

- Studies on the synthesis of novel heterocyclic compounds with thieno[2,3-c]pyrazole derivatives have shown promising antibacterial and antifungal activities (Awad, 1992).

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been known to interact with a variety of biological targets due to their versatile scaffold .

Mode of Action

Pyrazole compounds are known for their ability to donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .

Biochemical Pathways

It is known that pyrazole derivatives can influence various biochemical pathways due to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities .

Future Directions

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of covalent adducts. These interactions can result in the inhibition or modification of enzyme activity, thereby affecting various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent interactions. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream targets. This can impact gene expression, cellular metabolism, and overall cell function. Studies have shown that such modifications can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through covalent binding to nucleophilic sites on biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with thiol groups in cysteine residues or amino groups in lysine residues. This covalent modification can inhibit enzyme activity or alter protein function. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods. These degradation products may have different biochemical activities, potentially leading to long-term effects on cellular processes such as gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, resulting in covalent modifications. Additionally, the compound may influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, facilitates its diffusion across cell membranes. It can also interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy metabolism .

Properties

IUPAC Name |

5-(bromomethyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2S/c1-14-7-5(2-4(3-9)15-7)6(13-14)8(10,11)12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYGUNWIOIAUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)CBr)C(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155666 | |

| Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-24-4 | |

| Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)